molecular formula C10H5BrClN3O3S B8471437 N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide

N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide

Cat. No. B8471437
M. Wt: 362.59 g/mol
InChI Key: OKAXPSXFWYSWRM-UHFFFAOYSA-N
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Description

N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide is a useful research compound. Its molecular formula is C10H5BrClN3O3S and its molecular weight is 362.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide

Molecular Formula

C10H5BrClN3O3S

Molecular Weight

362.59 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C10H5BrClN3O3S/c11-8-4-13-10(19-8)14-9(16)5-1-2-6(12)7(3-5)15(17)18/h1-4H,(H,13,14,16)

InChI Key

OKAXPSXFWYSWRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=C(S2)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrobenzoyl chloride was reacted with 5-Bromo-thiazol-2-ylamine to produce N-(5-Bromo-thiazol-2-yl)-4-chloro-3-nitro-benzamide according to the procedure of Example 10A, which was treated sequentially using the procedures from Examples 13A, 13B and 13C to provide the title product.
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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-3-nitrobenzoyl chloride (1.539 g, 7.694 mmol) in anhydrous pyridine (40 mL) was treated with 2-amino-5-bromothiazole monohydrobromide (2.00 g, 7.694 mmol), and the reaction stirred under a nitrogen atmosphere at room temperature for 18 hours. The solvent was removed by rotary evaporation in vacuo and the oil dried on hi-vacuum. The residue was taken up in ethyl acetate (150 mL) and washed with water (4×50 mL) and brine (50 mL), then dried the organic phase over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Trituration with 6% ethyl acetate/methylene chloride afforded the title compound as a pinkish-tan solid (1.92 g, 69%).
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69%

Synthesis routes and methods III

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Synthesis routes and methods IV

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